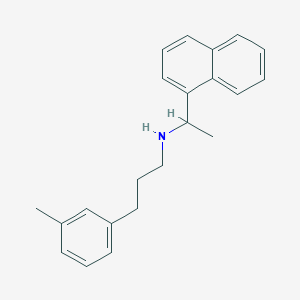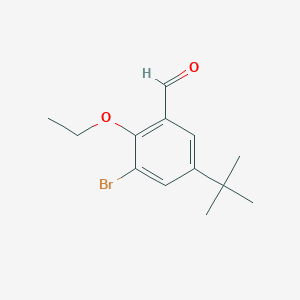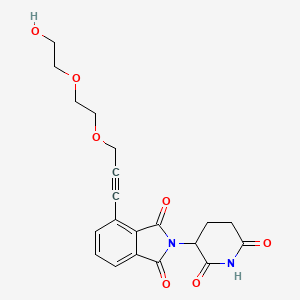
Thalidomide-propargyl-O-PEG2-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-propargyl-O-PEG2-OH is a compound that combines thalidomide, a polyethylene glycol (PEG) spacer, and a propargyl group. This compound is primarily used in the field of PROTAC (PROteolysis TArgeting Chimeras) technology, which is a novel approach to target protein degradation. The compound leverages the properties of thalidomide, known for its immunomodulatory and anti-inflammatory effects, and the PEG spacer to enhance solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-propargyl-O-PEG2-OH involves several steps:
Preparation of Propargyl-PEG2-OH: This is a PEG-based PROTAC linker that contains an alkyne group.
Conjugation with Thalidomide: The thalidomide moiety is conjugated to the PEG linker through a series of chemical reactions, typically involving esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Propargyl-PEG2-OH: This is done in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity.
Conjugation Process: The conjugation of thalidomide to the PEG linker is carried out in industrial reactors, often using automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Thalidomide-propargyl-O-PEG2-OH undergoes several types of chemical reactions:
Click Chemistry: The alkyne group in the compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions.
Esterification and Amidation: These reactions are involved in the conjugation process of thalidomide to the PEG linker.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAc reactions to facilitate the formation of triazole rings.
Acid and Base Catalysts: Used in esterification and amidation reactions to promote the formation of ester and amide bonds.
Major Products Formed
The major product formed from these reactions is this compound, which is used in PROTAC technology for targeted protein degradation .
Scientific Research Applications
Thalidomide-propargyl-O-PEG2-OH has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Thalidomide-propargyl-O-PEG2-OH involves its role in PROTAC technology:
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG2-OH: A PEG-based PROTAC linker used in the synthesis of Thalidomide-propargyl-O-PEG2-OH.
Thalidomide-O-PEG2-propargyl: Another conjugate used in PROTAC technology with similar properties.
Uniqueness
This compound is unique due to its combination of thalidomide, PEG spacer, and propargyl group, which enhances its solubility, stability, and efficacy in targeted protein degradation .
Properties
Molecular Formula |
C20H20N2O7 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[3-[2-(2-hydroxyethoxy)ethoxy]prop-1-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H20N2O7/c23-8-10-29-12-11-28-9-2-4-13-3-1-5-14-17(13)20(27)22(19(14)26)15-6-7-16(24)21-18(15)25/h1,3,5,15,23H,6-12H2,(H,21,24,25) |
InChI Key |
DTBNFNHLJRNWDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(dimethylamino)-1,3-thiazolidin-4-one](/img/structure/B14763110.png)
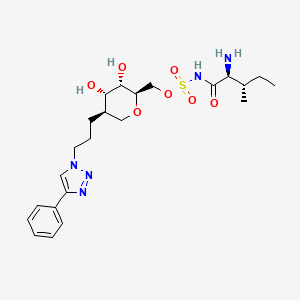
![Benzoic acid, 4-[[[3-(aminoiminomethyl)phenyl]amino]methyl]-3-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-](/img/structure/B14763123.png)
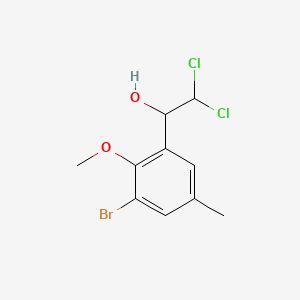
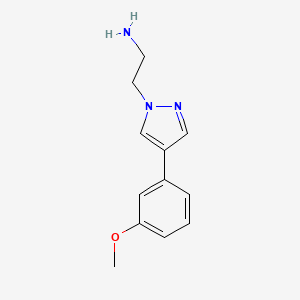
![N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide](/img/structure/B14763144.png)
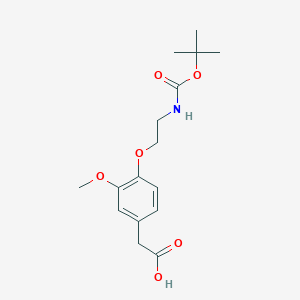
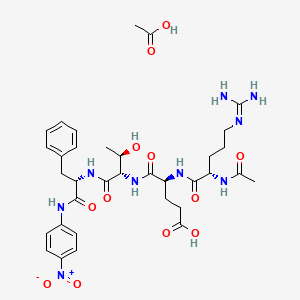
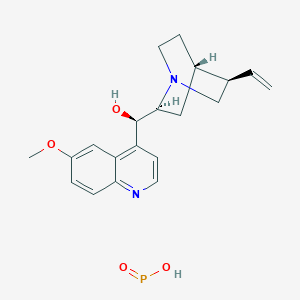
![4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[6-[4-(2-methoxyethyl)piperazin-1-yl]-4-methyl-1H-benzimidazol-2-yl]piperidin-2-one](/img/structure/B14763180.png)
![2-(2-Chlorophenyl)benzo[b]thiophene](/img/structure/B14763184.png)

